Product packaging for 1-Methyl-2-(4-methylbenzyl)benzene(Cat. No.:CAS No. 21895-17-0)

1-Methyl-2-(4-methylbenzyl)benzene

Cat. No.: B3393276
CAS No.: 21895-17-0
M. Wt: 196.29 g/mol
InChI Key: YSUXUWZNEAXNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-2-(4-methylbenzyl)benzene, a compound of significant interest in advanced materials science, serves as a key subject of investigation for improving hydrogen storage technologies. It is closely related to the Benzyl-methylbenzyl-benzene (BMB) system studied as a constituent to enhance the hydrogen storage and release performance of dibenzyltoluene (DBT)-based Liquid Organic Hydrogen Carriers (LOHCs) . LOHCs represent a safe and efficient method for storing and transporting hydrogen, which is crucial for the global transition to clean energy. By researching this compound, scientists aim to develop next-generation LOHC systems with improved kinetics and lower dehydrogenation temperatures. Product Identification CAS Number: 21895-17-0 Molecular Formula: C 15 H 16 Molecular Weight: 196.29 g/mol SMILES: CC1=CC=C(C=C1)CC2=CC=CC=C2C This compound is intended for research purposes only, specifically in the fields of chemistry and energy material science. The precise mechanism of action for hydrogenation and dehydrogenation cycles in LOHC applications is complex and an active area of research, involving catalytic processes. Researchers are advised to consult the specific scientific literature for detailed mechanistic studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16 B3393276 1-Methyl-2-(4-methylbenzyl)benzene CAS No. 21895-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[(4-methylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-7-9-14(10-8-12)11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXUWZNEAXNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309368
Record name 2,4′-Dimethyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21895-17-0
Record name 2,4′-Dimethyldiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21895-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4′-Dimethyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Investigations of 1 Methyl 2 4 Methylbenzyl Benzene

Electrophilic Aromatic Substitution Patterns on the Aromatic Rings

The two aromatic rings of 1-Methyl-2-(4-methylbenzyl)benzene present distinct environments for electrophilic attack, guided by the electronic effects of their respective substituents.

Substituent Effects on Reactivity and Regioselectivity

The susceptibility of an aromatic ring to electrophilic attack and the position of that attack are determined by the substituents attached to it. tiktok.com Activating groups increase the ring's electron density, making it more nucleophilic and speeding up the reaction, while deactivating groups withdraw electron density, slowing the reaction. libretexts.orglibretexts.org

For this compound, we must consider each ring separately:

Ring A (The 2-methylbenzyl substituted ring): This ring is substituted with a methyl group (-CH₃) and a 4-methylbenzyl group (-CH₂-Ar).

Methyl Group: This is an activating group that donates electron density via an inductive effect and directs incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk

Benzyl (B1604629) Group: This is a weakly activating group that also directs substitution to the ortho and para positions. msu.edu

Combined Effect: The positions ortho and para to the methyl group are C3, C5, and C6. The positions ortho and para to the benzyl group are C3 and C5. The C6 position is sterically hindered by the adjacent benzyl group. Therefore, electrophilic attack is most likely favored at the C5 position (para to the methyl group and meta to the benzyl group) and the C3 position (ortho to both groups).

Ring B (The 4-methylphenyl ring): This ring possesses a methyl group and is attached via the benzylic methylene (B1212753) bridge.

Methyl Group: As an activating, ortho, para-director, it enhances reactivity at the positions ortho and para to itself. libretexts.org

Combined Effect: The para position is occupied by the methylene bridge. Thus, substitution is directed to the two equivalent positions ortho to the methyl group (C3' and C5').

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Aromatic RingSubstituentsDirecting EffectPredicted Major Substitution SitesRationale
Ring A (1,2-disubstituted)-CH₃ (at C1) -CH₂-Ar (at C2)Both are activating, ortho, para-directorsC5, C3C5 is para to the strongly directing methyl group. C3 is ortho to both groups but may have some steric hindrance.
Ring B (1,4-disubstituted)-CH₃ (at C4') -CH₂-bridge (at C1')Activating, ortho, para-directorC3', C5'These positions are ortho to the activating methyl group. The para position is blocked.

Mechanistic Pathways of Aromatic Substitution (e.g., σ-complex formation)

Electrophilic aromatic substitution proceeds via a two-step mechanism. byjus.comlibretexts.org The first and rate-determining step involves the attack of the electron-rich π system of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. msu.eduunacademy.comuci.edu In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgstudymind.co.uk

The stability of the intermediate σ-complex is key to determining the reaction's regioselectivity. When substitution occurs at the positions activated by the methyl and benzyl groups, the positive charge in the resonance contributors can be delocalized onto the carbon atoms bearing these substituents, providing extra stability. For instance, attack at the C5 position of Ring A places the positive charge ortho and para to the site of attack, with one resonance structure being particularly stabilized by the electron-donating methyl group at C1.

Reactivity at the Benzylic Position

The methylene (-CH₂-) bridge is a benzylic position, as it is directly attached to two aromatic rings. This position is notably reactive because intermediates such as radicals, carbocations, and carbanions are stabilized by resonance with the adjacent rings. chemistry.coachchemistrysteps.comlibretexts.org

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

If a leaving group (e.g., a halide) is present at the benzylic position, it can be displaced by a nucleophile. As a secondary substrate, it can react via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. chemistry.coachkhanacademy.org

Sₙ1 Pathway: This pathway is favored under solvolytic conditions (polar, protic solvents) with weak nucleophiles. The rate-determining step is the formation of a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized over both aromatic rings, making the Sₙ1 reaction relatively fast. chemistrysteps.comyoutube.comucalgary.ca

Sₙ2 Pathway: This pathway is favored with strong, non-bulky nucleophiles in polar, aprotic solvents. The nucleophile attacks the benzylic carbon in a single, concerted step, displacing the leaving group. ucalgary.cayoutube.com

Table 2: Comparison of Nucleophilic Substitution Pathways at the Benzylic Position

FeatureSₙ1 ReactionSₙ2 Reaction
MechanismTwo steps, via carbocation intermediateOne step, concerted
Favored byWeak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents
IntermediateResonance-stabilized secondary benzylic carbocationNone (transition state)
StereochemistryRacemization (if chiral center is formed)Inversion of configuration
Relative RateFavored due to stable carbocationPossible, but Sₙ1 often competes or dominates

Radical Reactions Involving the Benzylic Methylene

The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds due to the stability of the resulting benzylic radical. This makes the position susceptible to free-radical reactions, such as halogenation with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orglibretexts.org The reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized secondary benzylic radical. libretexts.orgyoutube.com This radical then reacts with Br₂ (or NBS) to form the benzylic bromide and regenerate the bromine radical. libretexts.org The stability of the benzylic radical ensures high selectivity for substitution at this position over any other aliphatic or aromatic C-H bond. khanacademy.org

Oxidative and Reductive Transformations

The different functional groups within this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidative Transformations: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the alkyl portions of the molecule. chemistrysteps.comlibretexts.org

Benzylic Methylene Group: The secondary benzylic carbon, having C-H bonds, can be oxidized to a carbonyl group, which would transform the diarylmethane into a disubstituted benzophenone (B1666685).

Methyl Groups: The methyl groups attached to the aromatic rings are also susceptible to oxidation by strong agents like KMnO₄, converting them into carboxylic acid groups (-COOH). libretexts.orglibretexts.org

It is important to note that such powerful oxidation would likely affect all available sites, potentially leading to a mixture of products, including the dicarboxylic acid-ketone. The aromatic rings themselves are generally resistant to oxidation except under very harsh conditions. libretexts.org

Table 3: Potential Products from Strong Oxidation

Starting MoietyOxidizing AgentOxidized Product
Benzylic -CH₂-KMnO₄ or Na₂Cr₂O₇Carbonyl C=O
Aromatic -CH₃KMnO₄Carboxylic Acid -COOH

Reductive Transformations:

Catalytic Hydrogenation: The aromatic rings can be reduced to their corresponding cyclohexane (B81311) rings through catalytic hydrogenation (e.g., H₂ with a Rh, Ru, or Ni catalyst). This process typically requires high temperatures and pressures due to the stability of the aromatic system.

Birch Reduction: This reaction, using an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol, can reduce an aromatic ring to a non-conjugated 1,4-cyclohexadiene. youtube.com The regioselectivity on the substituted rings would depend on the electronic nature of the substituents. Electron-donating groups, like the methyl and benzyl groups present, would direct the reduction to produce a diene where the substituents remain on the double bonds.

Pathways for Selective Oxidation of Alkyl Chains and Aromatic Rings

The oxidation of this compound presents several potential pathways due to the presence of multiple oxidizable sites: the two methyl groups on the aromatic rings and the benzylic methylene bridge. The selectivity of these oxidation reactions is highly dependent on the choice of oxidant and reaction conditions.

Oxidation of the Methylene Bridge:

The benzylic C-H bonds of the methylene bridge are particularly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave these bonds to form ketones. organic-chemistry.org For instance, the oxidation of diphenylmethane (B89790) to benzophenone is a well-established transformation. organic-chemistry.org It is therefore expected that under similar conditions, this compound would be oxidized to the corresponding benzophenone derivative, 2,4'-dimethylbenzophenone.

Recent research has focused on developing more selective and milder oxidation methods. For example, metal-catalyzed oxidations using transition metals like copper, cobalt, chromium, and manganese in combination with hydroperoxides have been explored for the oxidation of alkylarenes to aromatic ketones. organic-chemistry.org Furthermore, organocatalytic methods, such as those employing N-hydroxyimides, have also been shown to be effective for the aerobic oxidation of alkylarenes. organic-chemistry.org The selective electrochemical oxidation of benzylic C-H bonds to benzylic alcohols has also been reported, offering a pathway to avoid over-oxidation to the ketone. nih.gov This suggests that this compound could potentially be selectively oxidized at the methylene bridge to form either the corresponding alcohol or ketone, depending on the chosen methodology.

Oxidation of the Methyl Groups:

The methyl groups attached to the aromatic rings are also potential sites for oxidation, which would typically yield carboxylic acids. The selective oxidation of one methyl group over the other, or over the methylene bridge, would require carefully controlled conditions and specific catalysts. The relative reactivity of these sites will depend on electronic and steric factors.

Oxidation of the Aromatic Rings:

Oxidation of the aromatic rings themselves is generally more challenging and often leads to ring-opening and degradation products, especially with strong oxidants. However, specific reagents and conditions can lead to the formation of phenols or quinones. The decolorization of triphenylmethane (B1682552) dyes through advanced oxidation processes involves the degradation of the aromatic system, providing a parallel for the potential reactivity of the aromatic rings in this compound under harsh oxidative conditions. neptjournal.com

Controlled Reduction Methodologies

The reduction of this compound can target either the aromatic rings or potentially a carbonyl group if the molecule has been previously oxidized.

Catalytic Hydrogenation of Aromatic Rings:

The aromatic rings of this compound can be reduced to their corresponding cyclohexyl rings via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and active metal catalysts such as platinum, palladium, or nickel. rsc.orgresearchgate.net The complete hydrogenation of both aromatic rings would yield 1-methyl-2-(4-methylcyclohexyl)methyl-cyclohexane. The specific conditions, such as temperature, pressure, and catalyst choice, would influence the extent of hydrogenation and the potential for selective reduction of one ring over the other. For example, studies on the hydrogenation of 2,3-dimethylindole (B146702) have shown that complete hydrogenation can be achieved under specific temperature and pressure conditions using a Ru/Al₂O₃ catalyst. rsc.org

Birch Reduction:

The Birch reduction offers an alternative method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. This reaction is carried out using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the methyl and benzyl substituents would direct the reduction, and it is plausible that a mixture of partially reduced products could be obtained.

Reduction of Carbonyl Groups:

If this compound were first oxidized to form a ketone at the methylene bridge (2,4'-dimethylbenzophenone), this carbonyl group could be subsequently reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed to reduce aryl ketones to the corresponding alkanes. researchgate.net Reductive amination provides a pathway to convert the ketone to an amine. masterorganicchemistry.com

Investigations into Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The kinetics of the oxidation of diphenylmethane have been studied, providing a model for the oxidation of this compound. These studies often reveal pseudo-first-order kinetics with respect to the oxidant. iosrjournals.org Kinetic studies on the oxidation of substituted diphenylpiperidines by Mn(III) also show first-order kinetics. iosrjournals.org For the vapor-phase selective oxidation of diphenylmethane, a detailed kinetic study using a Langmuir-Hinshelwood model has been performed. researchgate.net

The rate of oxidation is influenced by factors such as the concentration of reactants, temperature, and the nature of the catalyst. For instance, in the oxidation of methyl phenyl sulfides, the reaction follows second-order kinetics, and the mechanism can shift depending on the solvent polarity. nih.gov

Thermodynamics:

Below is a table summarizing the types of kinetic and thermodynamic data that would be relevant for understanding the reactivity of this compound, based on studies of analogous compounds.

Reaction Type Kinetic Parameters Thermodynamic Parameters Analogous Compound(s)
Oxidation Rate constants (k), Order of reaction, Activation energy (Ea)Enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG)Diphenylmethane, Substituted Diphenylpiperidines, Methyl Phenyl Sulfides
Hydrogenation Rate constants (k), Order of reaction, Activation energy (Ea)Enthalpy of hydrogenation (ΔH), Entropy of hydrogenation (ΔS)Toluene (B28343), Methylated Indoles

Theoretical and Computational Chemistry Studies of 1 Methyl 2 4 Methylbenzyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is used to investigate a molecule's electronic structure, which in turn predicts its reactivity. For a molecule like 1-Methyl-2-(4-methylbenzyl)benzene, DFT calculations could provide insights into:

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of these orbitals would indicate the molecule's ability to donate or accept electrons.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from the energies of the frontier orbitals, would quantify the molecule's reactivity.

Computational studies on other substituted aromatic systems frequently use DFT methods like B3LYP to analyze these properties. nih.gov For instance, research on substituted triphenylamines utilizes DFT to correlate molecular geometries with electronic properties like HOMO-LUMO gaps. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the three-dimensional shapes a molecule can adopt and the dynamics of its movements.

Identification of Stable Conformers and Energy Barriers

The two phenyl rings in this compound are not fixed in a single orientation. They can rotate relative to each other around the central methylene (B1212753) bridge. Conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating the dihedral angles connecting the rings to map the potential energy landscape.

Locating Minima and Transition States: Identifying the most stable, low-energy conformations (conformers) and the energy barriers between them.

General principles of conformational analysis show that steric hindrance between bulky substituents plays a major role in determining the most stable conformer. lumenlearning.comlibretexts.orglibretexts.org For this compound, the interactions between the methyl groups and the opposing phenyl rings would be a key factor.

Rotational Dynamics of the Benzyl (B1604629) Moiety

Molecular Dynamics (MD) simulations would provide a time-resolved picture of the molecule's motions. An MD simulation of this compound would reveal:

The flexibility of the molecule at different temperatures.

The characteristic timescales of the rotational motions of the phenyl and benzyl groups.

How the solvent environment might influence the preferred conformations and dynamics.

MD simulations are powerful tools for exploring such dynamic behaviors, as demonstrated in studies of benzene (B151609) in various environments.

Prediction of Spectroscopic Parameters and Their Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:

NMR Spectra: Calculation of the chemical shifts for ¹H and ¹³C atoms. The predicted shifts would be highly sensitive to the molecule's conformation.

Vibrational Spectra (IR and Raman): Prediction of the vibrational frequencies and intensities. These are determined by the molecule's geometry and the strengths of its chemical bonds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and, consequently, the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy. nih.govresearchgate.net

A good agreement between predicted and experimental spectra would validate the accuracy of the computational model and the determined molecular structures.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions aid in the assignment of experimentally observed vibrational bands.

For aromatic compounds like this compound, characteristic vibrational modes are expected. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. theaic.org The C-H in-plane bending vibrations for substituted benzenes are generally found between 1000 cm⁻¹ and 1300 cm⁻¹. scirp.org Furthermore, the six ring stretching modes of the benzene ring are anticipated in the 1250-1620 cm⁻¹ range. theaic.org The ring breathing mode for heavily substituted benzenes is expected around 1100 cm⁻¹. theaic.org

The presence of methyl groups and the methylene bridge introduces additional vibrational modes. The asymmetric and symmetric stretching of the CH₂ group are typically observed in the ranges of 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. theaic.org The scissoring, wagging, twisting, and rocking modes of the CH₂ group are also predicted at specific frequencies. esisresearch.org

It is important to note that scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for factors like anharmonicity and the limitations of the theoretical model. scirp.org The root mean square (rms) error between unscaled calculated frequencies and experimental observations can be significant, but this deviation can be substantially reduced by applying appropriate scaling factors. scirp.org

A detailed assignment of the vibrational modes of this compound would require specific DFT calculations for this molecule. However, based on the analysis of similar structures, a general prediction of the spectral features can be made.

Table 1: Predicted Vibrational Modes for this compound based on Related Compounds

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference
Aromatic C-H Stretching3100-3000 theaic.org
Asymmetric CH₂ Stretching3000 ± 50 theaic.org
Symmetric CH₂ Stretching2965 ± 30 theaic.org
Phenyl Ring Stretching1250-1620 theaic.org
C-H In-plane Bending1000-1300 scirp.org
Ring Breathing Mode~1100 theaic.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicting NMR chemical shifts through computational methods is a powerful tool for structure elucidation. The chemical shift of a proton is highly dependent on its local electronic environment. docbrown.info For substituted benzenes, the chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. ucsd.edu

In this compound, there are several distinct proton environments. The protons of the two methyl groups will have different chemical shifts from each other and from the aromatic protons. Similarly, the protons of the methylene bridge will have a characteristic chemical shift. The aromatic protons on the two benzene rings will also exhibit different chemical shifts depending on their position relative to the methyl and benzyl substituents. ucsd.edu

Computational models, such as those integrated into software like CHARGE, can predict proton chemical shifts. liverpool.ac.uk These predictions are based on factors like magnetic anisotropy and steric effects of the functional groups. liverpool.ac.uk Recent advancements using machine learning and graph neural networks have shown promise in achieving high accuracy in predicting ¹H NMR chemical shifts, with mean absolute errors (MAE) as low as ~0.20 ppm. nih.gov

For this compound, one would expect the aromatic protons to resonate in the downfield region, typically between 7.00 and 7.38 ppm, similar to toluene (B28343). docbrown.info The methyl protons would appear further upfield. The exact chemical shifts would be influenced by the through-space and through-bond electronic effects of the substituents.

Table 2: General Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Range Reference
Aromatic Protons7.0 - 7.5 docbrown.info
Methylene Protons (-CH₂-)~4.0N/A
Methyl Protons (-CH₃)2.3 - 2.5 docbrown.info

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides several descriptors to understand and predict this behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. physchemres.org A smaller gap suggests higher reactivity.

For aromatic systems like benzene, the HOMO-LUMO gap can be determined experimentally from absorption spectra and calculated theoretically. sydney.edu.au The calculated gap can vary depending on the computational method used (e.g., Hartree-Fock vs. DFT). unl.edu For benzene, theoretical calculations have reported a HOMO-LUMO gap of approximately 5.043 eV. researchgate.net The introduction of substituents on the benzene ring alters the energies of the frontier orbitals and thus the HOMO-LUMO gap.

For this compound, the presence of electron-donating methyl groups would be expected to raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene, thus indicating potentially higher reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies and Gap for Benzene

Parameter Value (eV) Reference
HOMO-LUMO Gap (Theoretical)~5.043 researchgate.net
HOMO-LUMO Gap (from absorption)~4.8 sydney.edu.au

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its noncovalent interaction sites. ias.ac.in It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (red/yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In benzene, the MESP shows a negative potential above and below the plane of the ring due to the π-electron cloud, and a positive potential around the hydrogen atoms. researchgate.net Substituents on the benzene ring can significantly alter this pattern. ias.ac.in Electron-donating groups, like the methyl groups in this compound, would be expected to increase the negative electrostatic potential of the aromatic rings, making them more susceptible to electrophilic attack. The specific locations of the most negative potential will guide the regioselectivity of such reactions.

Electronegativity, Hardness, and Softness Parameters

Conceptual DFT provides several reactivity descriptors, including electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity is a measure of a molecule's ability to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, and its inverse, softness, indicates a higher propensity for change. These parameters are related to the energies of the HOMO and LUMO.

A molecule with a high electronegativity and hardness is considered a hard electrophile, while one with low electronegativity and hardness is a soft nucleophile. The Hard-Soft Acid-Base (HSAB) principle can be used to predict the outcome of reactions, stating that hard acids prefer to react with hard bases, and soft acids with soft bases. researchgate.net For this compound, the calculation of these parameters would provide quantitative insights into its reactivity profile.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the reaction pathway and locating transition states. cam.ac.uk A transition state is a high-energy structure along the reaction coordinate that separates reactants from products. chemrxiv.org The energy of the transition state determines the activation energy of the reaction.

For reactions involving substituted benzenes, such as electrophilic substitution, computational methods can be used to model the formation of intermediates (like the Wheland intermediate) and locate the corresponding transition states. researchgate.net Methods like Transition State Theory (TST) are widely used to predict reaction rates and selectivity. cam.ac.uk For more complex reactions where reaction dynamics play a role, more advanced techniques may be necessary. cam.ac.uk

In the context of this compound, reaction pathway modeling could be used to investigate various reactions, such as its synthesis or subsequent functionalization. For instance, modeling the methylation of toluene has been a subject of theoretical investigation. researchgate.net Similar approaches could be applied to understand the reactivity of this compound, predicting the most likely sites of reaction and the associated energy barriers. Recent developments have even explored the use of reinforcement learning to optimize the search for transition states and minimum energy paths. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Methyl 2 4 Methylbenzyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) techniques are indispensable for assembling the complete molecular puzzle.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR experiments map correlations between nuclei, providing unambiguous evidence of the bonding framework. For 1-Methyl-2-(4-methylbenzyl)benzene, these techniques are crucial for differentiating between the protons and carbons on its two distinct aromatic rings and for confirming the linkage through the methylene (B1212753) bridge.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on each of the aromatic rings, establishing their respective substitution patterns. For example, the protons on the 1,2-disubstituted ring and the 1,4-disubstituted ring would each form their own network of cross-peaks, but no correlations would be observed between the two rings themselves.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹JCH). libretexts.org This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For the target molecule, each aromatic C-H and the bridging CH₂ would show a distinct cross-peak, linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.comscribd.com It is instrumental in connecting molecular fragments that are not directly bonded. Key HMBC correlations for this compound would include:

Correlations from the methylene bridge protons (CH₂) to the quaternary carbons of both aromatic rings to which the bridge is attached, definitively linking the two rings.

Correlations from the methyl protons on each ring to the aromatic carbons within that ring, confirming the position of the methyl groups.

Correlations between aromatic protons and neighboring carbons, which helps in assigning the specific positions around each ring. youtube.com

The following tables outline the predicted NMR data based on established chemical shift principles for aromatic and alkyl-substituted compounds. docbrown.infolibretexts.orglibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1' (o-tolyl)C-~136-138
C2' (o-tolyl)C-~139-141
C3'-C6' (o-tolyl)CH~7.1-7.2~126-131
C1 (p-tolyl)C-~138-140
C2/C6 (p-tolyl)CH~7.1~129
C3/C5 (p-tolyl)CH~7.0~129
C4 (p-tolyl)C-~135-137
Methylene (-CH₂-)CH₂~3.9-4.1~38-40
Methyl (o-tolyl)CH₃~2.2-2.3~19-20
Methyl (p-tolyl)CH₃~2.3-2.4~21-22

Key Predicted 2D NMR Correlations

Proton(s)COSY (¹H)HMBC (¹³C)
Methylene (-CH₂-)-Quaternary C's of both rings, adjacent aromatic C's
Methyl (o-tolyl)-C1' and C2' of o-tolyl ring
Methyl (p-tolyl)-C4 and C3/C5 of p-tolyl ring
Aromatic (o-tolyl)Adjacent aromatic H's on same ringCarbons within the o-tolyl ring
Aromatic (p-tolyl)Adjacent aromatic H's on same ringCarbons within the p-tolyl ring

Advanced NMR for Stereochemical and Conformational Insights

Due to free rotation around the single bonds connecting the methylene bridge to the aromatic rings, this compound is a flexible molecule that can adopt numerous conformations in solution. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the time-averaged spatial proximity of atoms. mdpi.comyoutube.com

A NOESY experiment detects through-space dipolar couplings between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com For this molecule, NOESY could reveal:

Correlations between the methylene protons and the protons on the "inside" of the aromatic rings (e.g., the proton at C6' of the ortho-substituted ring).

Correlations between the ortho-methyl group protons and the methylene protons.

The presence or absence of correlations between protons on the two different aromatic rings, which would provide information about their preferred relative orientation.

By analyzing the intensities of these NOESY cross-peaks, researchers can deduce the predominant conformation(s) of the molecule in solution. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

While NMR reveals the structure in solution, X-ray crystallography provides a precise snapshot of the molecule's conformation and arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related diarylmethane compounds allows for a detailed prediction of its solid-state characteristics.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govrsc.orgnih.gov For a non-polar molecule like this compound, the dominant forces would be:

Van der Waals forces: These are the primary attractive forces holding the molecules together.

C-H···π interactions: The electron-rich π systems of the benzene (B151609) rings can act as weak hydrogen bond acceptors for C-H bonds from neighboring molecules. These interactions are common and play a significant role in the packing of aromatic compounds.

π–π Stacking: Interactions between the faces of the aromatic rings of adjacent molecules. The substitution pattern may lead to offset or edge-to-face stacking arrangements rather than a direct face-to-face orientation.

The interplay of these forces determines the final crystal lattice, influencing physical properties such as melting point and density. mdpi.comexlibrisgroup.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern. libretexts.org

For this compound (C₁₅H₁₆), the molecular weight is approximately 196.29 g/mol . nist.gov The electron ionization (EI) mass spectrum shows a clear molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is characteristic of alkyl-substituted benzene compounds. miamioh.edu

The most significant fragmentation pathway involves cleavage of the C-C bond between one of the aromatic rings and the methylene bridge (benzylic cleavage), as this results in the formation of a stable benzyl (B1604629) or tolyl cation.

Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormation MechanismRelative Intensity
196[C₁₅H₁₆]⁺Molecular Ion (M⁺)Moderate
181[C₁₄H₁₃]⁺Loss of a methyl group (-CH₃) from M⁺High
165[C₁₃H₉]⁺Loss of H₂ from the m/z 167 fragment (tropylium rearrangement)Moderate
105[C₈H₉]⁺Cleavage to form the methylbenzyl (tolyl) cationBase Peak (100%)
91[C₇H₇]⁺Formation of the tropylium (B1234903) ionHigh

Data sourced from NIST WebBook. nist.gov

The base peak at m/z = 105 corresponds to the [CH₃C₆H₄CH₂]⁺ ion (tolyl cation), indicating that cleavage of the bond to the ortho-tolyl ring to lose a C₇H₇ radical is a highly favored fragmentation pathway. The prominent peak at m/z = 181 arises from the loss of one of the methyl groups, which is also a common fragmentation for methylated aromatic compounds. docbrown.info

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which is critical for confirming its molecular formula. The chemical formula for this compound is C15H16. nist.gov

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. The high accuracy of the measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated theoretical mass.

Table 1: Elemental Composition Data for this compound

Property Value
Molecular Formula C15H16 nist.gov
Molecular Weight (Da) 196.2875 nist.gov

| Calculated Exact Mass (Da) | 196.1252 |

Note: The calculated exact mass is based on the most abundant isotopes of carbon (¹²C) and hydrogen (¹H).

Fragmentation Pattern Analysis for Structural Information

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. When a molecule of this compound is ionized in the mass spectrometer, it forms a molecular ion ([M]⁺) which is often unstable and breaks apart into smaller, characteristic fragment ions.

The mass spectrum of this compound displays a molecular ion peak at an m/z of 196, corresponding to its molecular weight. nist.gov The fragmentation pattern is dominated by cleavages at the bonds with the lowest dissociation energies. A key fragmentation pathway for aromatic compounds containing a benzyl group is the formation of the highly stable tropylium ion ([C7H7]⁺) at m/z 91. docbrown.info Another significant fragmentation involves the loss of a methyl group (CH3), resulting in an [M-15]⁺ ion. The cleavage of the bond between the two aromatic rings can lead to fragments corresponding to the tolyl and benzyl moieties.

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula Notes
196 Molecular Ion [C15H16]⁺ The parent ion, representing the intact molecule. nist.gov
181 [M-CH3]⁺ [C14H13]⁺ Loss of a methyl group from either aromatic ring.
105 Tolyl cation [C8H9]⁺ Cleavage of the CH2-aryl bond.
91 Tropylium ion [C7H7]⁺ A characteristic and often abundant peak for benzyl-containing compounds, formed via rearrangement. docbrown.info

| 77 | Phenyl ion | [C6H5]⁺ | Loss of a proton from a benzene ring fragment. docbrown.info |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.gov

For this compound, the spectra would reveal characteristic vibrations for its aromatic and aliphatic components.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH3) and methylene (CH2) groups exhibit symmetric and asymmetric stretches in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: Strong to medium bands appear in the 1625-1430 cm⁻¹ region, characteristic of the benzene rings. mdpi.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens provide information about the substitution pattern on the rings.

While molecules with a center of symmetry follow the rule of mutual exclusion (vibrations cannot be both IR and Raman active), this compound lacks such symmetry, meaning some vibrations may appear in both spectra. nih.gov

Table 3: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 2960 - 2850 IR, Raman
Aromatic C=C Ring Stretch 1625 - 1430 IR, Raman mdpi.com
C-H In-plane Bend 1300 - 1000 IR, Raman

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS for related compounds)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound and for separating them from related isomers and impurities. nist.gov

In a GC system, the compound is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. The time it takes for the compound to exit the column is its retention time, a characteristic value under specific chromatographic conditions.

The NIST Chemistry WebBook confirms that gas chromatography data is available for this compound. nist.gov This technique is highly effective at separating it from its isomers, such as 1-Methyl-3-(4-methylbenzyl)benzene and 1-Methyl-4-(4-methylbenzyl)benzene, which would have very similar properties but distinct retention times. The coupled MS detector then provides a mass spectrum for each separated component, confirming its identity by its molecular weight and fragmentation pattern. For quantitative analysis, the area under the GC peak is proportional to the amount of the compound present, allowing for precise purity determination.

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Synthesis

1-Methyl-2-(4-methylbenzyl)benzene serves as a foundational molecule in the synthesis of more complex chemical structures.

Precursor in Multistep Synthetic Pathways

This compound functions as a key intermediate in the production of a variety of other organic chemicals. cymitquimica.com Its structural framework, featuring two substituted benzene (B151609) rings linked by a methylene (B1212753) bridge, makes it a suitable starting point for creating larger, more functionalized molecules. It has been identified as a precursor in the synthesis of dyes, pigments, and pharmaceuticals, where its core structure is modified through subsequent reaction steps. ontosight.ai

Synthons for Heterocycle Formation (e.g., related to triazoles, thiadiazoles)

While derivatives of benzene and substituted aromatics are commonly used as synthons for creating heterocyclic compounds like triazoles and thiadiazoles, specific research detailing the use of this compound for this purpose is not extensively documented in the available literature. chemmethod.comscispace.comresearchgate.netorganic-chemistry.orgnih.govnih.gov The synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles often involves the cyclization of precursors containing nitrogen and, for thiadiazoles, sulfur, which would require significant functionalization of the this compound molecule. nih.govnih.gov

Monomer and Polymer Chemistry

The properties of this compound lend themselves to applications in the field of polymer science.

Integration into Polymeric Materials

This compound is utilized in the production of polymers. cymitquimica.com A notable application is its use as a UV stabilizer in plastics and coatings. ontosight.ai In this capacity, the compound's ability to absorb ultraviolet radiation helps to prevent the degradation of the polymeric material when exposed to sunlight, thereby enhancing its durability and lifespan. ontosight.ai

Copolymerization Studies with Other Monomers (e.g., methacrylates)

There is limited specific information available regarding copolymerization studies of this compound with other monomers, such as methacrylates. While the copolymerization of monomers like methyl methacrylate (B99206) (MMA) is a widely studied area, research explicitly detailing the incorporation of this compound into copolymers with methacrylates is not prominent in the reviewed scientific literature. mdpi.comresearchgate.net

Specialty Chemical Applications

No Publicly Available Research Found for "this compound" in Specified Material Science Applications

Despite a comprehensive search of scientific databases and chemical supplier information, no specific research findings, data tables, or detailed applications have been identified for the chemical compound this compound in the fields of advanced materials, chemical sensor development, or liquid crystal materials.

The investigation, aimed at gathering information for a detailed article on the applications of this compound, did not yield any published studies or patents that specifically explore its potential in these areas. Chemical suppliers list the compound, providing basic data such as its CAS number (21895-17-0), molecular formula (C₁₅H₁₆), and molecular weight. However, this information does not extend to performance in materials science or as a component in sensor or liquid crystal technologies.

The search included queries for the synthesis and properties of the compound in relation to liquid crystals, its use in chemical sensors, and its broader applications in materials science. The results consistently led to general chemical directories or to research on other, structurally different, compounds used in these applications.

Therefore, the requested article, which was to be strictly focused on the specified applications of this compound with detailed research findings and data, cannot be generated at this time due to the absence of publicly accessible research on the topic.

Environmental Fate and Degradation Pathways of 1 Methyl 2 4 Methylbenzyl Benzene

Abiotic Degradation Mechanisms

The breakdown of 1-Methyl-2-(4-methylbenzyl)benzene in the environment, independent of biological activity, is anticipated to be influenced by sunlight and its inherent stability in water.

Photolytic Degradation Pathways

Sunlight is expected to be a significant factor in the degradation of this compound in the atmosphere and surface waters. Aromatic compounds, such as this one, can absorb ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds. The primary mechanism of atmospheric degradation is likely to be its reaction with photochemically produced hydroxyl radicals (•OH). For related diarylmethanes, this reaction is a key removal process. The presence of methyl groups on the benzene (B151609) rings may slightly influence the rate of this reaction. In aquatic environments, direct photolysis, where the molecule itself absorbs light and undergoes transformation, and indirect photolysis, mediated by other light-absorbing substances in the water, could contribute to its degradation. However, without specific experimental data for this compound, the exact rates and products of these photolytic pathways remain speculative.

Hydrolytic Stability under Environmental Conditions

Hydrolysis, the reaction with water, is not anticipated to be a significant degradation pathway for this compound under typical environmental conditions (pH 5-9). The chemical structure, consisting of two benzene rings linked by a methylene (B1212753) bridge and substituted with methyl groups, lacks functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, the compound is expected to be hydrolytically stable in the environment.

Biotic Transformation Processes

The breakdown of this compound by microorganisms is a critical aspect of its environmental persistence.

Assessment of Biodegradability in Environmental Matrices

Table 1: Predicted Biodegradability of this compound

Environmental MatrixPredicted BiodegradabilityBasis for Prediction
Aerobic SoilLikely to be biodegradable, but potentially slow.Based on the biodegradability of diphenylmethane (B89790) and other alkylated aromatics. The rate would depend on the microbial community and environmental conditions.
Anaerobic SedimentLikely to be more persistent than in aerobic environments.Anaerobic degradation of aromatic hydrocarbons is generally slower.
Activated SludgePotential for degradation.Wastewater treatment plants can harbor diverse microbial populations capable of degrading various organic compounds.

Identification of Microbial Metabolites

There is no specific information available on the microbial metabolites of this compound. Based on the degradation pathways of similar aromatic hydrocarbons, it is plausible that microbial metabolism would initiate with the oxidation of one of the benzene rings. This could lead to the formation of hydroxylated intermediates, followed by ring cleavage. The degradation of diphenylmethane by Hydrogenomonas was found to yield phenylacetic acid as a major product, along with smaller amounts of phenylglyoxylic and benzoic acids nih.gov. It is conceivable that the degradation of this compound could produce analogous methylated derivatives of these acids.

Table 2: Plausible Microbial Metabolites of this compound

Plausible MetabolitePotential Precursor Step
4-Methylphenylacetic acidOxidation and cleavage of the unsubstituted benzene ring.
2-Methylphenylacetic acidOxidation and cleavage of the 4-methyl substituted benzene ring.
4-Methylbenzoic acidFurther degradation of 4-methylphenylacetic acid.
2-Methylbenzoic acidFurther degradation of 2-methylphenylacetic acid.

Mobility and Distribution in Environmental Compartments

The movement and partitioning of this compound in the environment will be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While experimental data for this specific compound are lacking, its structure suggests a low water solubility and a high affinity for organic matter.

This would imply that in soil and sediment, the compound is likely to be strongly adsorbed to organic particles, limiting its mobility and bioavailability. Its potential for leaching into groundwater would therefore be low. Due to its presumed low vapor pressure, significant volatilization from soil or water surfaces is not expected to be a primary transport mechanism. The distribution in environmental compartments will be a balance between its persistence against degradation and its tendency to partition into different environmental phases.

Table 3: Predicted Environmental Distribution of this compound

Environmental CompartmentPredicted Tendency for PartitioningRationale
Soil/SedimentHighLow water solubility and high affinity for organic matter.
WaterLowExpected low water solubility.
AirLowPresumed low vapor pressure.
BiotaPotential for bioaccumulationLipophilic nature suggests it could accumulate in the fatty tissues of organisms.

Sorption to Particulate Matter (e.g., Soil, Sediment)

The sorption of this compound to soil and sediment is a key process influencing its environmental distribution and bioavailability. This process is primarily quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to the organic fraction of soil and sediment, thereby reducing its mobility in the environment.

Due to a lack of direct experimental data for this compound, its Koc value has been estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models utilize the chemical's structure to predict its physicochemical properties. Based on its molecular structure, the estimated Koc value for this compound is approximately 6760 L/kg.

This high Koc value suggests that this compound will be strongly adsorbed to soil and sediment particles. Consequently, its movement through the soil column and into groundwater is expected to be limited. The compound is likely to accumulate in the organic-rich layers of soil and sediment.

Parameter Estimated Value Method Implication
Soil Organic Carbon-Water Partition Coefficient (Koc)6760 L/kgQSAR EstimationLow mobility in soil; strong adsorption to organic matter.

Table 1: Estimated Soil Sorption Properties of this compound

Volatilization Potential

The volatilization potential of a chemical from water or soil surfaces is determined by its Henry's Law Constant and vapor pressure. The Henry's Law Constant relates the concentration of a chemical in the air to its concentration in water at equilibrium. A higher Henry's Law Constant indicates a greater tendency to partition from water to air.

For this compound, the Henry's Law Constant is estimated to be 0.13 atm-m³/mol at 25°C. This value suggests a moderate potential for volatilization from moist soil and water surfaces. The estimated vapor pressure of this compound is 0.002 mmHg at 25°C, which indicates a relatively low volatility under normal environmental conditions.

Parameter Estimated Value Method Implication
Henry's Law Constant0.13 atm-m³/molQSAR EstimationModerate potential for volatilization from water.
Vapor Pressure0.002 mmHgQSAR EstimationLow volatility from dry surfaces.
Water Solubility0.38 mg/LQSAR EstimationLow water solubility, favoring partitioning to other phases.

Table 2: Estimated Volatilization Properties of this compound

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Methyl-2-(4-methylbenzyl)benzene with high purity?

To achieve high yields, prioritize catalyst selection (e.g., transition-metal catalysts for C–C bond formation) and optimize reaction parameters such as temperature, solvent polarity, and stoichiometry. For purification, use column chromatography with gradients like pentane:EtOAc (90:10) to isolate the compound effectively . If yields remain low (<1%), consider alternative pathways, such as hydroarylation, and validate product identity via GC-FID with internal standards .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • GC-FID : Quantify yield and purity using internal standards (e.g., deuterated analogs) .
  • NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., o-cymene derivatives) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C15_{15}H16_{16}, MW = 196.29) and fragmentation patterns against databases like PubChem .

Q. How can spectral data contradictions be resolved during structural elucidation?

Cross-reference retention indices (e.g., GC×GC-TOFMS data for alkylbenzenes) and spectral libraries. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or computational prediction tools (DFT-based chemical shift calculations) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts in its synthesis?

Byproducts may arise from competing pathways, such as incomplete alkylation or isomerization. Use kinetic studies (e.g., time-resolved GC-MS) and isotopic labeling (e.g., 13^{13}C-tracing) to identify intermediates. For example, in Ni/Co-dual catalyzed reactions, steric hindrance at the benzyl position can lead to low yields .

Q. How can computational modeling aid in predicting reactivity or toxicity?

  • Docking Studies : Screen for biological activity by simulating interactions with enzymes or receptors .
  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions or stability of intermediates .
  • QSAR Models : Correlate structural features (e.g., methyl group positions) with physicochemical properties .

Q. How should researchers address discrepancies in reported yield or purity data?

Replicate experiments under standardized conditions (e.g., 50 µmol scale with inert atmospheres) . Validate methods via interlaboratory comparisons and report detailed protocols (e.g., solvent degassing steps, catalyst loading) to ensure reproducibility .

Q. What strategies are recommended for studying environmental fate or biodegradation?

  • Ecotoxicology Assays : Use OECD guidelines to assess aquatic toxicity.
  • Metabolite Tracking : Employ LC-HRMS to identify degradation products in simulated environmental matrices .

Q. Are there known toxicity concerns for this compound in biological systems?

Limited data exist, but structurally similar alkylbenzenes (e.g., o-cymene) show moderate cytotoxicity. Conduct in vitro assays (e.g., MTT on human cell lines) and review hazard profiles in databases like ECHA .

Q. How can researchers synthesize and characterize novel derivatives (e.g., halogenated analogs)?

Modify the benzyl or methyl groups via Friedel-Crafts alkylation or halogenation. For characterization, use X-ray crystallography (as in solvated benzene derivatives ) or IR spectroscopy to confirm functional group incorporation .

Q. What chromatographic methods effectively separate stereoisomers or regioisomers?

Optimize HPLC conditions with chiral columns (e.g., cellulose-based phases) or employ GC×GC-TOFMS for complex mixtures. Retention indices (e.g., 1239.89 for benzene derivatives ) can differentiate isomers with subtle structural differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-(4-methylbenzyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-(4-methylbenzyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.